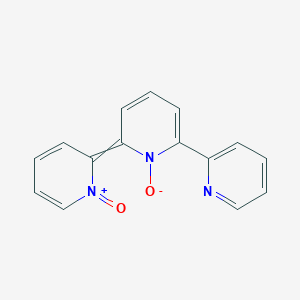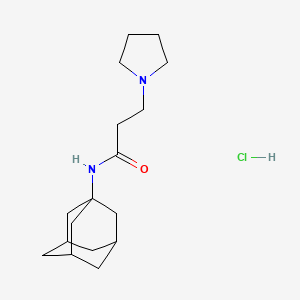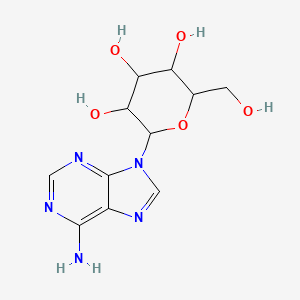
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide is an organic compound characterized by the presence of a benzoxazinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide typically involves the reaction of phenol with benzyl bromide to form benzyl ether. This intermediate is then reacted with naphthalenesulfonamide to yield the final product . The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazinone derivatives, while substitution reactions can introduce new functional groups to the benzoxazinone core .
Aplicaciones Científicas De Investigación
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide involves its interaction with specific molecular targets and pathways. The compound can form intramolecular hydrogen bonds, which influence its chemical behavior and interactions . These interactions can lead to the formation of stable complexes with biological molecules, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)propionamide
- N-(2-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl)propionamide
- N-(2-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide
Uniqueness
N-(2-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl)methanesulphonamide is unique due to its specific benzoxazinone core structure, which allows for distinct chemical reactions and interactions. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
40144-33-0 |
|---|---|
Fórmula molecular |
C15H12N2O4S |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c1-22(19,20)17-13-9-5-2-6-10(13)14-16-12-8-4-3-7-11(12)15(18)21-14/h2-9,17H,1H3 |
Clave InChI |
RWGRZFIQGUSROZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




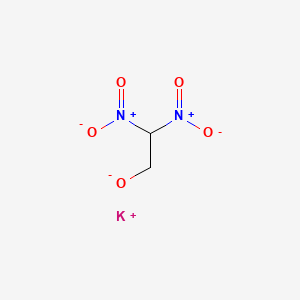
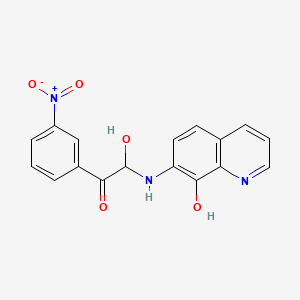
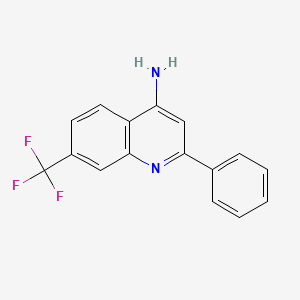

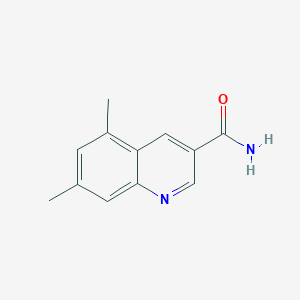

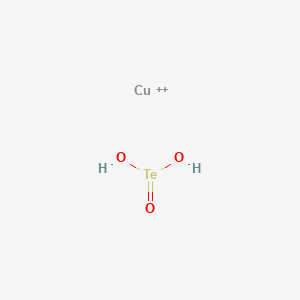
![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
